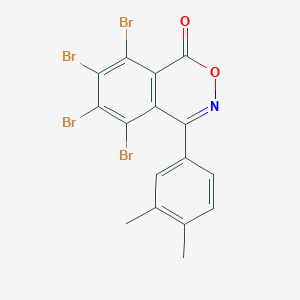![molecular formula C19H18N2O2 B14197841 (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one CAS No. 919787-49-8](/img/structure/B14197841.png)
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which combines an indole moiety with an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-benzyl-1H-indole, is synthesized through a Fischer indole synthesis or other suitable methods.
Oxazolidinone Ring Formation: The indole derivative is then reacted with an appropriate oxazolidinone precursor under controlled conditions to form the desired compound. This step often involves the use of reagents such as phosgene or its derivatives, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various biological receptors, while the oxazolidinone ring can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one: The enantiomer of the compound, differing in its stereochemistry.
(4S)-4-[(1-Phenyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is unique due to its specific combination of an indole moiety and an oxazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Propriétés
Numéro CAS |
919787-49-8 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(4S)-4-[(1-benzylindol-3-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H18N2O2/c22-19-20-16(13-23-19)10-15-12-21(11-14-6-2-1-3-7-14)18-9-5-4-8-17(15)18/h1-9,12,16H,10-11,13H2,(H,20,22)/t16-/m0/s1 |
Clé InChI |
RXZRNYAHDZWYIA-INIZCTEOSA-N |
SMILES isomérique |
C1[C@@H](NC(=O)O1)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
SMILES canonique |
C1C(NC(=O)O1)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
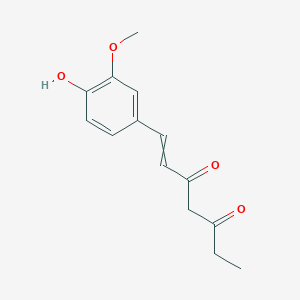
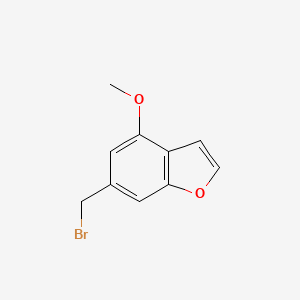
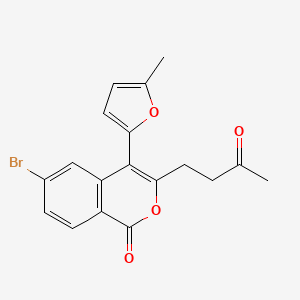
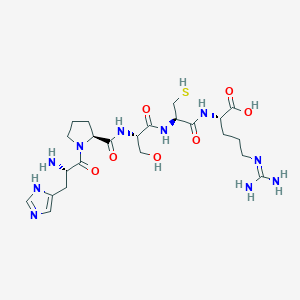

![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
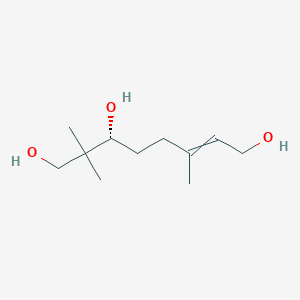
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
